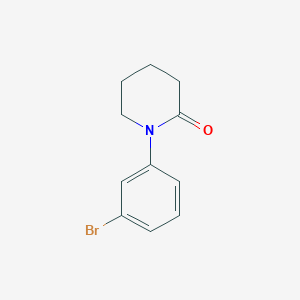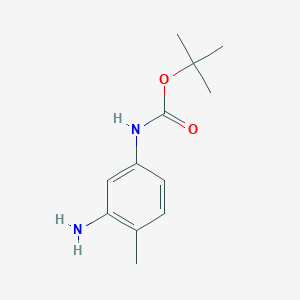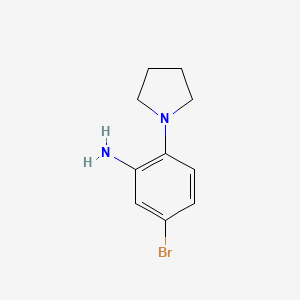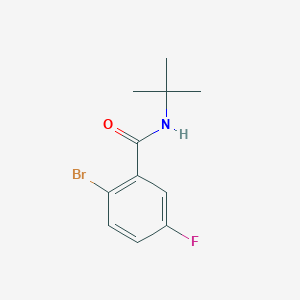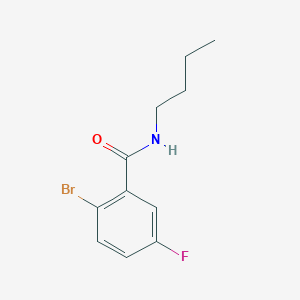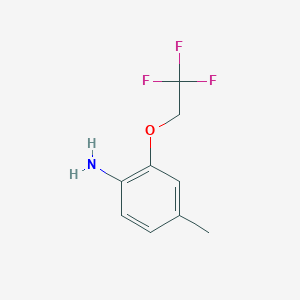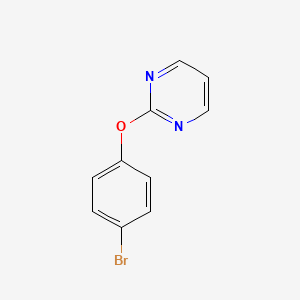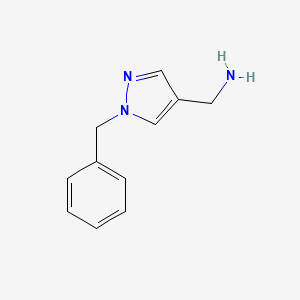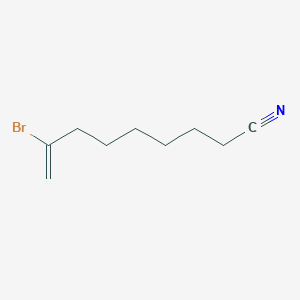
8-Bromo-8-nonenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-8-nonenenitrile: is an organic compound with the molecular formula C9H14BrN . It is a nitrile derivative with a bromine atom attached to the eighth carbon of a nonene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Nonenenitrile: One common method involves the bromination of nonenenitrile using bromine or a bromine-containing reagent under controlled conditions.
Industrial Production Methods: Industrial production of 8-Bromo-8-nonenenitrile often involves large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 8-Bromo-8-nonenenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products
Substitution: Depending on the nucleophile, products can include 8-hydroxy-8-nonenenitrile, 8-amino-8-nonenenitrile, or 8-thio-8-nonenenitrile.
Reduction: The primary product is 8-bromo-8-nonenamine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: 8-Bromo-8-nonenenitrile serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Biological Probes: This compound can be used as a building block for designing biological probes that help in studying cellular processes and molecular interactions.
Industry
Mechanism of Action
The mechanism of action of 8-Bromo-8-nonenenitrile largely depends on its chemical reactivity. The bromine atom and nitrile group are key functional groups that participate in various chemical reactions. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. The nitrile group can undergo reduction to form amines, which are important intermediates in many biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-8-nonenenitrile: Similar to 8-Bromo-8-nonenenitrile but with a chlorine atom instead of bromine.
8-Iodo-8-nonenenitrile: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways and products.
Uniqueness: : this compound is unique due to the specific reactivity of the bromine atom, which allows for selective substitution reactions. Its intermediate size and reactivity make it a versatile compound for various synthetic applications compared to its chloro and iodo counterparts .
Properties
IUPAC Name |
8-bromonon-8-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSMBIBDQAODHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313931 |
Source


|
| Record name | 8-Bromo-8-nonenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-72-2 |
Source


|
| Record name | 8-Bromo-8-nonenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-8-nonenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
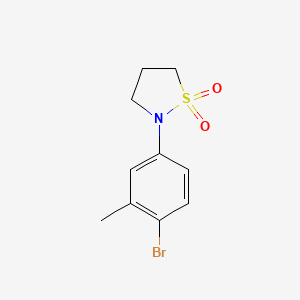
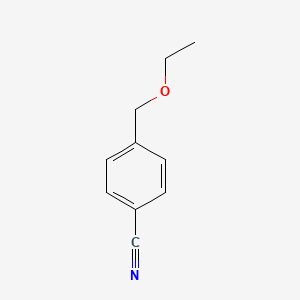
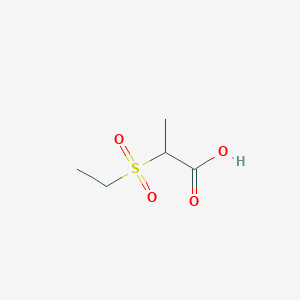
![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)
